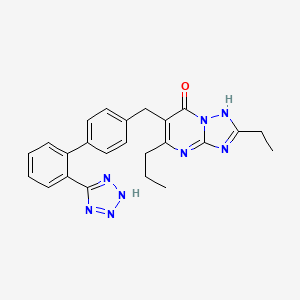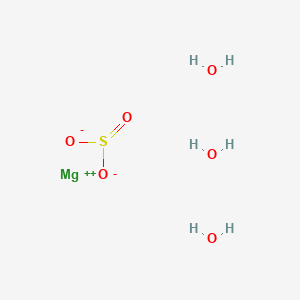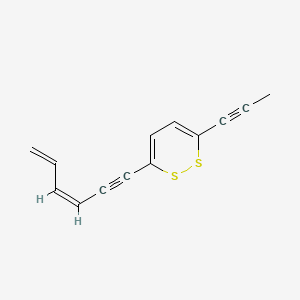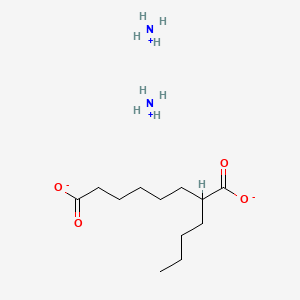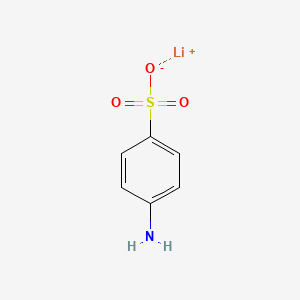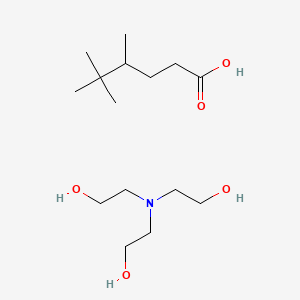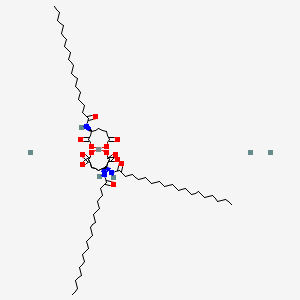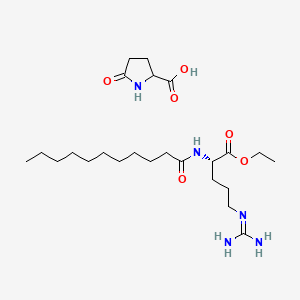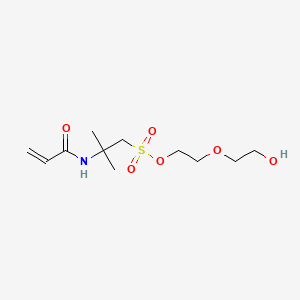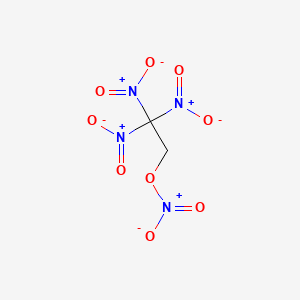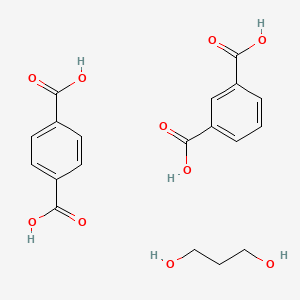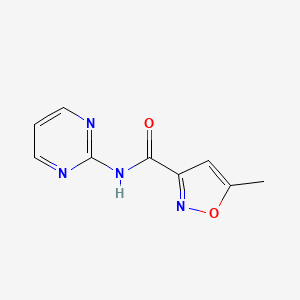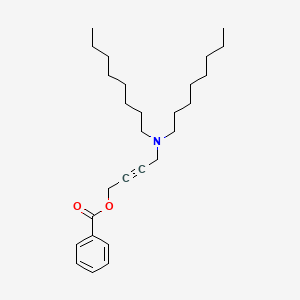
2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) is a chemical compound with the molecular formula C27H43NO2. This compound is known for its unique structure, which includes a butyn-1-ol backbone with a dioctylamino group and a benzoate ester. It is used in various chemical syntheses and industrial applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) typically involves the reaction of 2-butyn-1-ol with dioctylamine and benzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the ester linkage. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are carefully monitored to maintain consistency and quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) involves its interaction with specific molecular targets. The dioctylamino group can interact with proteins and enzymes, affecting their function. The benzoate ester can undergo hydrolysis, releasing benzoic acid, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyn-1-ol: A simpler compound with similar reactivity but lacking the dioctylamino and benzoate groups.
3-Butyn-1-ol: Another butyn-1-ol derivative with different substitution patterns.
3-Pentyn-1-ol: A longer-chain analog with similar functional groups.
Uniqueness
2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) is unique due to its combination of functional groups, which provide distinct reactivity and applications. The presence of the dioctylamino group enhances its interaction with biological molecules, while the benzoate ester offers additional synthetic versatility.
Eigenschaften
CAS-Nummer |
130421-62-4 |
|---|---|
Molekularformel |
C27H43NO2 |
Molekulargewicht |
413.6 g/mol |
IUPAC-Name |
4-(dioctylamino)but-2-ynyl benzoate |
InChI |
InChI=1S/C27H43NO2/c1-3-5-7-9-11-16-22-28(23-17-12-10-8-6-4-2)24-18-19-25-30-27(29)26-20-14-13-15-21-26/h13-15,20-21H,3-12,16-17,22-25H2,1-2H3 |
InChI-Schlüssel |
VIBAYVWTYWMOOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CCCCCCCC)CC#CCOC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



